Cas no 2229509-12-8 (2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine)

2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine
- 2229509-12-8
- EN300-1940923
-
- インチ: 1S/C8H12F2N2O/c1-4-7(5(2)13-12-4)6(3-11)8(9)10/h6,8H,3,11H2,1-2H3
- InChIKey: RJPGPNQCVHUREC-UHFFFAOYSA-N
- ほほえんだ: FC(C(CN)C1C(C)=NOC=1C)F
計算された属性
- せいみつぶんしりょう: 190.09176933g/mol
- どういたいしつりょう: 190.09176933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940923-0.05g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1940923-0.25g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1940923-0.5g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1940923-10g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1940923-1g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1940923-10.0g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 10g |
$6697.0 | 2023-05-31 | ||
Enamine | EN300-1940923-1.0g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1940923-5g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-1940923-2.5g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1940923-0.1g |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine |
2229509-12-8 | 0.1g |
$1371.0 | 2023-09-17 |
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine 関連文献
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amineに関する追加情報
Introduction to 2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine (CAS No: 2229509-12-8)
2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229509-12-8, is a novel organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by a unique structural framework that combines a dimethyl-substituted oxazole ring with a difluorinated propanamine moiety. The presence of both fluorine and nitrogen-containing heterocycles in its molecular structure imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The dimethyl-1,2-oxazol-4-yl substituent in the compound's name is a key feature that contributes to its potential biological activity. Oxazole derivatives are well-known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The dimethylation at the 1 and 2 positions of the oxazole ring enhances the stability of the heterocyclic system while also influencing its electronic distribution, which can affect interactions with biological targets. This structural motif has been extensively studied in recent years due to its ability to modulate enzyme activity and receptor binding affinities.
The 3,3-difluoropropan-1-amine portion of the molecule introduces fluorine atoms into the aliphatic chain, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. Fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic effects, thereby enhancing the compound's pharmacological activity. Additionally, the presence of two fluorine atoms at the 3-position of the propanamine group creates a steric environment that can fine-tune the compound's interactions with biological receptors.
Recent studies have highlighted the importance of fluorinated amine derivatives in developing novel therapeutic agents. For instance, compounds containing difluorinated aliphatic amines have shown promise in inhibiting kinases and other enzyme targets involved in cancer progression. The combination of an oxazole ring and a difluorinated propanamine in 2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine suggests potential applications in targeting similar enzymatic pathways. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain kinases by interacting with critical residues within the active site.
The synthesis of 2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the molecular structure presents unique synthetic challenges due to their high reactivity and sensitivity to various reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to construct the desired framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological evaluation.
In terms of biological evaluation, 2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine has been tested in several in vitro assays to assess its potential pharmacological activity. Initial results suggest that this compound exhibits moderate activity against certain cancer cell lines, indicating its potential as an antitumor agent. Additionally, preliminary pharmacokinetic studies have demonstrated favorable properties such as good solubility and reasonable bioavailability in animal models. These findings support further investigation into its therapeutic potential.
The structural features of 2-(dimethyl-1,2-oxazol-4-ylyl)-3,3-difluoropropanamidine make it an interesting candidate for developing novel drugs targeting neurological disorders. The oxazole ring has been reported to interact with neurotransmitter receptors, while the difluorinated propanamine moiety can enhance blood-brain barrier penetration. These properties suggest that this compound may have applications in treating conditions such as Alzheimer's disease or Parkinson's disease. Further research is needed to fully elucidate its mechanism of action and therapeutic efficacy.
Advances in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like 2-(dimethyl-l,l -oxazol -4 -ylyl ) - 3 , 3 -dif luoro-pro panamidine . Molecular docking studies have been performed using various computational platforms to simulate interactions between this compound and potential biological targets. These simulations have provided valuable insights into how the compound binds to its targets and how modifications to its structure could enhance its potency.
The development of new synthetic methodologies is essential for optimizing the production of CAS No: 2229509 -12 -8 . Recent innovations in flow chemistry have allowed for more efficient synthesis of complex molecules under controlled conditions. Flow chemistry offers advantages such as improved scalability and reduced solvent waste , making it an attractive approach for producing pharmaceutical intermediates like this one . These advancements are crucial for ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.
Collaborative efforts between academic researchers and pharmaceutical companies are necessary to translate laboratory findings into clinical applications . The study of compounds like CAS No: 2229509 -12 -8 relies on interdisciplinary approaches that combine expertise from organic chemistry , medicinal chemistry , biochemistry , and pharmacology . Such collaborations can accelerate the discovery process by leveraging complementary skills and resources .
The future prospects for CAS No: 2229509 -12 -8 are promising , given its unique structural features and preliminary biological activity . Further research is needed to fully understand its mechanism of action , optimize its pharmacokinetic properties , and evaluate its safety profile . However , initial findings suggest that this compound has significant potential as a therapeutic agent . Continued investigation will be essential for realizing its full clinical application.
2229509-12-8 (2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine) 関連製品
- 124268-93-5([1,1'-Bis(diphenylphosphino)ferrocene]dibromopalladium(Ⅱ))
- 945428-79-5(benzyl N-9-(prop-2-yn-1-yl)-9H-purin-6-ylcarbamate)
- 2138175-02-5(2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-)
- 101143-86-6((R)-(2S,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)
- 2172567-63-2({2-ethylbicyclo4.1.0heptan-2-yl}methanamine)
- 1864074-83-8(2-(piperidine-3-carbonyl)pyridine hydrochloride)
- 1261977-03-0(3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid)
- 439111-26-9(5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione)
- 1350468-72-2(Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate)
- 2034448-90-1(1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea)




